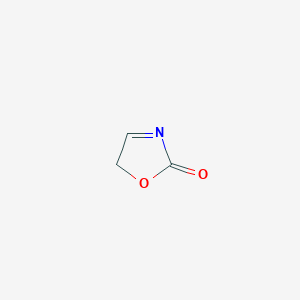
5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives like 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde consists of a pyrimidine ring attached to a thiophene ring via a carbon atom. The thiophene ring is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom. The pyrimidine ring is a 6-membered ring with four carbon atoms and two nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis Processes
Liang-ce et al. (2016) demonstrated an efficient process for synthesizing derivatives of 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one, indicating the versatility of compounds related to 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde in chemical synthesis (Liang-ce et al., 2016).
Novel Derivative Synthesis
A method involving the synthesis of derivatives of thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine from formyl derivatives of thiophene was proposed by Shvedov et al. (1974), showcasing the compound's role in forming complex heterocyclic structures (Shvedov et al., 1974).
Fluorescent Sensor for Iron Ions
Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) and found it to be an effective fluorescent sensor for Fe3+ ions, demonstrating the potential of this compound in sensory applications (Zhang et al., 2016).
Biological and Pharmaceutical Applications
Protease Inhibitors
Shehab et al. (2018) synthesized novel pyrano[2,3-d]pyrimidine derivatives, starting from thiophene-2-carbaldehyde, that exhibited remarkable effects as inhibitors on the enzyme activity of a toxic protease from Brevibacterium otitidis (Shehab et al., 2018).
Antimicrobial Activity
Research by Hafez et al. (2017) on derivatives of thiophene and thieno[3,2-d]pyrimidine showed significant antitumor and antibacterial properties, indicating the potential medical applications of these compounds (Hafez et al., 2017).
Propriétés
IUPAC Name |
5-pyrimidin-5-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJPCSJAWVGWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CN=CN=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261305 | |
| Record name | 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde | |
CAS RN |
640769-69-3 | |
| Record name | 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640769-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)

![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)





